Benzoic acid, 2-[(phenylthio)methoxy]-
Description
Benzoic acid, 2-[(phenylthio)methoxy]- is a substituted benzoic acid derivative characterized by a methoxy group (-OCH3) at the 2-position of the benzene ring, where the oxygen atom is further bonded to a phenylthio (-SPh) group via a methylene (-CH2-) linker. This structure confers unique physicochemical properties, including increased lipophilicity compared to simpler benzoic acid derivatives like 2-methoxybenzoic acid (o-anisic acid).
Properties
CAS No. |
94245-25-7 |
|---|---|
Molecular Formula |
C14H12O3S |
Molecular Weight |
260.31 g/mol |
IUPAC Name |
2-(phenylsulfanylmethoxy)benzoic acid |
InChI |
InChI=1S/C14H12O3S/c15-14(16)12-8-4-5-9-13(12)17-10-18-11-6-2-1-3-7-11/h1-9H,10H2,(H,15,16) |
InChI Key |
UGOLPEFLINOAEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SCOC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The following table highlights key structural and molecular differences between the target compound and its analogs:
Key Observations:
- Synthetic Complexity : Introducing the phenylthio-methoxy group likely requires multi-step synthesis, similar to methods used for 2-(phenylthio)benzoic acid in tetracycline synthesis .
- Metabolic Stability : Thioether-containing compounds (e.g., 2-(phenylthio)benzoic acid) may undergo sulfoxidation or glutathione conjugation, affecting metabolic pathways .
Physicochemical and Functional Differences
Acidity:
- The electron-withdrawing thioether group in the target compound may slightly increase acidity compared to o-anisic acid (pKa ~4.5), though steric effects from the bulky phenyl group could counteract this .
Stability:
- Thioethers are prone to oxidation, forming sulfoxides or sulfones, which may alter biological activity. In contrast, o-anisic acid’s methoxy group is chemically stable under physiological conditions .
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